m-Nitrosophenol
Description
Historical Context and Significance in Chemical Research
The history of nitrosophenols is closely tied to the development of synthetic organic chemistry and coordination chemistry in the 19th and early 20th centuries. The ability of these compounds to form intensely colored metal complexes was recognized early on. The first report of a metal-nitrosophenolato complex, involving mercury(II), was made by Eugéne Millon in 1849. These colored complexes proved historically valuable for analytical methods. Current time information in Bangalore, IN.
However, the trajectory of chemical research has largely bypassed the meta isomer in favor of its ortho and para counterparts. This divergence is rooted in the fundamental principles of electrophilic aromatic substitution. The hydroxyl group of phenol (B47542) is a strongly activating, ortho-, para-directing group. Consequently, direct nitrosation of phenol yields almost exclusively p-nitrosophenol. acs.org
The synthesis of the ortho isomer was made viable through the Baudisch reaction, first described by Oskar Baudisch in 1939. spectroscopyonline.com This reaction utilizes a metal ion, typically copper, to direct the addition of a hydroxyl and a nitroso group to an aromatic ring with defined ortho-regioselectivity. spectroscopyonline.com The lack of a similar regioselective synthetic pathway for the meta isomer has contributed to its relative obscurity in historical chemical literature. While methods exist for the synthesis of the related m-nitrophenol, often via the diazotization of m-nitroaniline, specific and efficient routes to m-nitrosophenol are not prominent in historical accounts. orgsyn.org
Current Research Landscape and Emerging Directions
Reflecting its historical standing, the current research landscape for this compound is notably sparse. A survey of contemporary chemical literature reveals a continued focus on the ortho and para isomers, driven by their applications in catalysis, coordination chemistry, and materials science. acs.orgnih.govekb.eg The study of p-nitrosophenol (and its tautomer, p-benzoquinone monoxime) and o-nitrosophenol (B15183410) is well-documented, with established commercial synthesis methods and a range of applications. nih.govgoogle.com
For this compound, its primary relevance in a modern context appears to be as a reference point in comparative studies of its isomers, though such studies are themselves infrequent. The major area of interest for nitrosophenols as a class is their tautomeric equilibrium between the nitrosophenol and the quinone monoxime forms. spectroscopyonline.comnih.gov This equilibrium is influenced by factors such as solvent and substitution patterns. For instance, studies have shown that p-nitrosophenol exists predominantly in the more stable quinone monoxime form. nih.gov While it is understood that this compound also exhibits this tautomerism, specific and detailed research findings on its equilibrium dynamics are not widely available.
The emerging directions in the field continue to revolve around the more readily synthesized isomers. Research into the catalytic reduction of nitrophenols to aminophenols is an active area, but these studies focus on the nitro- compounds (containing -NO2) rather than the nitroso- analogs. acs.orgekb.egmdpi.com The lack of dedicated research into this compound suggests it holds limited current utility or is hampered by synthetic inaccessibility compared to its isomers, making it an underexplored area of aromatic chemistry.
Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrosophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6-3-1-2-5(4-6)7-9/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISAEQORNEGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576346 | |
| Record name | 3-Nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20031-38-3 | |
| Record name | 3-Nitrosophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways of M Nitrosophenol
Classical and Contemporary Synthesis Routes
The synthesis of m-nitrosophenol can be approached through several established and modern chemical pathways. These routes primarily involve the modification of phenolic or aniline-based precursors to introduce the nitroso group at the meta position of the aromatic ring.
Nitration-Reduction Pathways from Phenolic Precursors
A common method for synthesizing nitrosophenols involves the nitration of a phenolic precursor followed by a subsequent reduction of the introduced nitro group. In the case of this compound, this pathway would theoretically start with the nitration of phenol (B47542). However, the direct nitration of phenol with nitric acid typically yields a mixture of o-nitrophenol and p-nitrophenol. byjus.compaspk.org Achieving significant meta-substitution through direct nitration is challenging due to the ortho-para directing nature of the hydroxyl group. byjus.com
To circumvent this, a multi-step sequence would be necessary. One potential, though less direct, route could involve the protection of the hydroxyl group, followed by nitration where the directing influence might be altered, and then deprotection and reduction of the nitro group to a nitroso group. A more common approach to obtain meta-substituted phenols is to start with a precursor that favors meta-substitution, such as m-nitroaniline, and then convert the amino group to a hydroxyl group. orgsyn.orggoogle.com
Diazotization-Based Syntheses from m-Nitroaniline and Related Aminophenols
A more direct and widely utilized method for the synthesis of meta-substituted phenols involves the diazotization of a corresponding aniline (B41778) derivative. For the synthesis of m-nitrophenol, which can be a precursor to this compound, m-nitroaniline is the starting material. orgsyn.orggoogle.comnih.gov
The process begins with the diazotization of m-nitroaniline. This is typically achieved by treating finely powdered m-nitroaniline with a cold mixture of concentrated sulfuric acid and water, followed by the addition of a sodium nitrite (B80452) solution at low temperatures (0–5 °C). orgsyn.orggoogle.com This reaction forms the m-nitrobenzenediazonium sulfate (B86663) as a crystalline precipitate. orgsyn.org
The subsequent step involves the hydrolysis of the diazonium salt. The m-nitrobenzenediazonium sulfate is added to a boiling solution of dilute sulfuric acid. orgsyn.orgnih.gov The vigorous boiling facilitates the replacement of the diazonium group with a hydroxyl group, evolving nitrogen gas in the process. orgsyn.org Upon cooling, the crude m-nitrophenol crystallizes and can be collected by filtration. orgsyn.org This m-nitrophenol can then potentially be reduced to form this compound.
Alternatively, m-aminophenol can be used as a precursor. Nitrosation of m-aminophenol under controlled acidic conditions is a potential route to this compound.
Electrophilic Nitrosation Reactions involving Phenol Derivatives
Electrophilic nitrosation is a key reaction for the direct introduction of a nitroso group onto an aromatic ring. The reaction typically involves an electrophilic attack of a nitrosating agent, such as the nitrosonium ion (NO+), on the electron-rich phenol ring. quora.comoup.com The nitrosonium ion is often generated in situ from nitrous acid. quora.com
The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Consequently, the direct nitrosation of phenol predominantly yields p-nitrosophenol. quora.comsci-hub.box The formation of this compound through this direct route is generally not favored.
However, the reactivity and regioselectivity of electrophilic nitrosation can be influenced by substituents on the phenol ring. For instance, the presence of alkyl groups can sterically hinder certain positions and electronically influence the aromatic nucleus through hyperconjugation, affecting the site of nitrosation. sci-hub.box While direct electrophilic nitrosation of phenol itself is not a viable route to this compound, the nitrosation of specifically substituted phenol derivatives could potentially favor meta-substitution, although this is not a commonly reported pathway.
Industrial Production Methodologies for this compound and Related Compounds
On an industrial scale, the synthesis of related compounds like m-nitrophenol often relies on the diazotization of m-nitroaniline followed by hydrolysis. nih.gov This method is scalable and can produce the desired product in high yield. nih.gov The process involves handling large quantities of corrosive acids and managing the exothermic nature of the reactions, requiring specialized equipment and strict temperature control.
For large-scale nitration processes in general, such as the production of nitrophenols, controlled conditions are crucial to ensure high yield and purity. This includes optimizing parameters like temperature and the concentration of reagents.
The production of nitrosophenols, in general, often involves the reaction of phenol with nitrous acid. nih.gov For instance, the production of p-nitrosophenol is achieved by the action of nitrous acid on phenol in the cold. nih.gov While a specific industrial process for this compound is not detailed, it would likely be adapted from the synthesis of its isomers or related compounds, potentially involving the carefully controlled nitrosation of a suitable meta-substituted phenol or the reduction of m-nitrophenol.
Mechanistic Investigations of this compound Synthesis and Transformation
The synthesis of this compound and its transformation are governed by specific reaction mechanisms and can be influenced by catalytic and reaction conditions.
Catalytic Roles and Optimized Reaction Conditions in Synthetic Processes
In the synthesis of nitrophenols, which can be precursors to nitrosophenols, catalysts play a significant role. For instance, the nitration of phenol often utilizes sulfuric acid as a catalyst alongside nitric acid. The sulfuric acid assists in the formation of the nitronium ion (NO2+), the active electrophile in the reaction.
In the context of nitrosation, the reaction is often acid-catalyzed. The formation of the nitrosonium ion (NO+) from nitrous acid is facilitated by the presence of a strong acid. The mechanism of C-nitrosation is believed to involve an attack on the nitrosatable substrate by the nitrosonium ion, followed by a slow proton transfer. sci-hub.box
The reduction of a nitro group to a nitroso group can be achieved using various reducing agents. Catalytic hydrogenation, for example, using a palladium-on-carbon (Pd/C) catalyst, is a common method for reducing nitro groups to amines. By carefully controlling the reaction conditions and the reducing agent, it is possible to achieve partial reduction to the nitroso stage.
The optimization of reaction conditions is critical for maximizing yield and purity. For diazotization reactions, maintaining a low temperature (0–5 °C) is essential to stabilize the diazonium salt and prevent premature decomposition. orgsyn.orggoogle.com In the subsequent hydrolysis step, a high temperature is required to drive the reaction to completion. orgsyn.org
For electrophilic nitrosation, the pH of the reaction medium is a critical parameter. At pH values above 3, C-nitrosation is the dominant reaction pathway. sci-hub.box The concentration of reactants and the choice of solvent can also influence the reaction outcome.
Research Findings on Synthesis Parameters
| Parameter | Optimal Condition/Observation | Rationale |
| Diazotization Temperature | 0–5 °C orgsyn.orggoogle.com | Stabilizes the diazonium salt, preventing premature decomposition. |
| Hydrolysis Temperature | Boiling, vigorous orgsyn.org | Provides the necessary energy to replace the diazonium group with a hydroxyl group. |
| Nitrosation pH | > 3 sci-hub.box | Favors C-nitrosation as the dominant reaction pathway. |
| Nitration Catalyst | Sulfuric Acid | Facilitates the formation of the nitronium ion (NO2+). |
| Reduction Catalyst | Palladium-on-Carbon (Pd/C) | Effective for the catalytic hydrogenation of nitro groups. |
Influence of Reaction Medium pH on Product Selectivity and Yield
The pH of the reaction medium is a critical parameter in the synthesis of nitrosophenols, exerting significant control over both the yield and the selectivity of the final products. In reactions such as the Baudisch reaction for synthesizing 2-nitrosophenol, the pH dictates the reaction pathway. For instance, at a pH between 2 and 3, the formation of 2-nitrosophenol is favored. However, increasing the pH to above 4 leads to a considerable decrease in the yield of 2-nitrosophenol, with catechol becoming the primary product instead. mdpi.com This pH-dependent outcome is suggestive of a common intermediate complex, where the proton concentration influences the final product distribution. mdpi.com
The synthesis of nitrosoaromatics can also proceed through the reduction of the corresponding nitro compounds. The use of weaker reducing agents, such as zinc powder, under controlled pH conditions can yield hydroxylamines. at.ua These intermediates can then be oxidized to the desired nitroso compound. at.ua The efficiency and selectivity of this reduction step are highly dependent on maintaining the optimal pH range.
Furthermore, in related syntheses, such as the production of para-aminophenol (PAP) via a Bamberger rearrangement of phenylhydroxylamine, the concentration of the acid catalyst (and thus the pH) is crucial. In one study, the yield of PAP increased with increasing sulfuric acid concentration up to an optimal point (1.5 M), after which the yield began to decrease. rasayanjournal.co.in This highlights the delicate balance required in acid-catalyzed rearrangements where pH control is paramount for maximizing the yield of the desired product. rasayanjournal.co.in
The following table summarizes the effect of pH on product formation in a relevant reaction system.
| pH Range | Primary Product | Yield of Nitrosophenol | Reference |
| 2-3 | 2-Nitrosophenol | Favored | mdpi.com |
| >4 | Catechol | Considerably Lowered | mdpi.com |
Strategies for Addressing Discrepancies in Reported Synthesis Yields
Discrepancies in the reported yields for the synthesis of this compound and related compounds are common in the scientific literature. These variations can often be attributed to subtle differences in reaction conditions and methodologies. Several strategies can be employed to understand and resolve these inconsistencies.
A primary strategy is to conduct a meta-analysis of existing published protocols. This involves a systematic comparison of various parameters across different studies, including:
Starting materials (e.g., m-aminophenol vs. m-cresol)
Catalysts (e.g., H₂SO₄ vs. HCl)
Quenching methods
Reaction temperature and time
A powerful statistical approach for optimizing reaction yields is the Design of Experiments (DoE) . This methodology involves systematically varying multiple reaction parameters, such as temperature, pH, and stoichiometry, to identify the critical factors that have the most significant impact on the yield. By understanding these relationships, a robust and reproducible synthetic protocol can be developed.
Modern computational and automated methods also offer effective strategies. Bayesian optimization , for example, has been shown to be highly efficient in finding optimal reaction conditions with a minimal number of experiments. In one study, this method achieved an optimal yield of approximately 83% in just 20 experiments, a significant improvement in efficiency compared to traditional kinetic modeling approaches which require more extensive effort for model formulation and validation. chemrxiv.org
Systematic screening of reaction components is another crucial strategy. The choice of acid, for instance, is not solely dependent on its pKa but can also relate to its other chemical properties. rsc.org Similarly, screening different solvents, catalysts, and even external factors like light sources can reveal the optimal conditions for maximizing yield and minimizing byproduct formation. rsc.org For example, in the synthesis of N,O-dimethyl-N'-nitroisourea, both Bayesian optimization and kinetic modeling identified similar optimal conditions, demonstrating the utility of these systematic approaches. chemrxiv.org
The table below illustrates a comparison of optimization strategies.
| Optimization Strategy | Key Features | Number of Experiments (Example) | Reference |
| Meta-Analysis | Systematic review of published data | N/A | |
| Design of Experiments (DoE) | Statistical approach to vary multiple parameters simultaneously | Varies | |
| Bayesian Optimization | Machine learning-based sequential optimization | ~20 | chemrxiv.org |
| Kinetic Modeling | Mechanistic model-based optimization | More laborious than Bayesian | chemrxiv.org |
Synthesis of this compound Derivatives and Analogues
Development of Constrained m-Nitrophenol Derivatives via Benzidine (B372746) Rearrangements
A notable application in the synthesis of complex molecular architectures involves the use of constrained m-nitrophenol derivatives in benzidine rearrangements. This acid-catalyzed sigmatropic rearrangement of hydrazobenzenes is a versatile method for producing biphenyl-4,4'-diamines (benzidines). lookchem.com When m-nitrophenol units are linked by alkyl or alkoxy chains and subjected to this rearrangement, the intramolecular nature of the reaction within the constrained hydrazo precursor leads to the formation of unique cyclophane structures. lookchem.comresearchgate.net
The success and product distribution of this rearrangement are heavily influenced by the nature and length of the tether connecting the two m-nitrophenol moieties. lookchem.com For instance, when a polyether linker or a long alkyl chain is used, a cyclophane product can be isolated where the linker connects the biphenyl (B1667301) group at the 4,4' positions. lookchem.com In contrast, shorter linkers can disfavor certain isomers due to steric strain. lookchem.com
The synthetic pathway generally involves the following steps:
Reaction of deprotonated m-nitrophenol with a suitable difunctional linker (e.g., a ditosylate) to form the linked m-nitrophenol ether derivative in high yields (80-90%). lookchem.comresearchgate.net
Reduction of the nitro groups to an azo-derivative, for example, using zinc powder in methanol. researchgate.net
Further reduction to the hydrazo intermediate.
Acid-catalyzed benzidine rearrangement to yield the final cyclophane product. lookchem.comresearchgate.net
While the reaction can produce a complex mixture of products that are difficult to separate, specific linkers can lead to a less complex crude product, facilitating the isolation of the desired cyclophane. lookchem.com This strategy represents an innovative approach to producing novel cyclophane hosts. researchgate.net
| Linker Type | Outcome of Benzidine Rearrangement | Reference |
| Polyether or Long Alkyl Chain | Isolation of a cyclophane product | lookchem.com |
| Shorter Alkyl Chains | Complex product mixtures, specific isomers disfavored | lookchem.com |
Synthesis of Novel Nitro-Substituted Aromatic and Heterocyclic Derivatives
The reactivity of nitroaromatic compounds serves as a foundation for the synthesis of a wide array of novel nitro-substituted derivatives, including complex heterocyclic systems. Various synthetic routes have been developed to prepare these valuable compounds.
One approach involves the use of nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) for the nitration of functionalized heterocycles. This reagent has been successfully used in the synthesis of novel high-energy insensitive explosives. For example, 2,5-diethoxypyrazine (B3052126) was nitrated using NO₂⁺BF₄⁻ in sulfolane, followed by amination to produce 2,5-diamino-3,6-dinitropyrazine (ANPZ-i). lsbu.ac.uk New synthetic routes utilizing this nitrating agent have also been developed for chloro-, methyl-, and hydroxy-functionalized quinoxalines and quinazolines. lsbu.ac.uk
Three-component ring transformations (TCRT) represent another powerful method for synthesizing complex nitro-substituted heterocycles. For instance, 1-methyl-3,5-dinitro-2-pyridone, which can be prepared from pyridine (B92270), serves as a versatile substrate. mdpi.com This compound can react with a nitrogen source like ammonia (B1221849) and various ketones (e.g., piperidine-4-ones) to produce nitro-substituted 5,6,7,8-tetrahydro-1,6-naphthyridines. mdpi.com This method is notable for its tolerance of various functional groups, allowing for the creation of complex, multi-functionalized molecules. mdpi.com
Furthermore, the synthesis of nitro-containing benzothiazoles, which are significant in biomedical chemistry, highlights the importance of these derivatives. researchgate.net These syntheses often involve multi-step reactions starting from substituted anilines to build the heterocyclic core, which is subsequently functionalized. researchgate.net
The following table provides examples of synthesized nitro-substituted heterocyclic derivatives.
| Heterocyclic Core | Synthetic Method | Precursors/Reagents | Reference |
| Dinitropyrazine | Nitration followed by amination | 2,5-diethoxypyrazine, NO₂⁺BF₄⁻ | lsbu.ac.uk |
| Nitroquinoxaline | Nitration | Functionalized quinoxalines, NO₂⁺BF₄⁻ | lsbu.ac.uk |
| Tetrahydro-naphthyridine | Three-Component Ring Transformation (TCRT) | 1-methyl-3,5-dinitro-2-pyridone, ammonia, piperidine-4-ones | mdpi.com |
| Benzothiazole | Multi-step synthesis | Substituted anilines | researchgate.net |
An in-depth analysis of this compound reveals a fascinating interplay of structural forms, a phenomenon governed by the principles of tautomerism and isomerism. This article delves into the chemical intricacies of the this compound system, focusing exclusively on its tautomeric equilibria and the computational methods used to understand these dynamic processes.
Tautomerism and Isomerism of M Nitrosophenol Systems
Theoretical Studies on Tautomeric Equilibria
The accurate theoretical prediction of the relative stabilities of tautomers in nitrosophenol systems is a challenging task for quantum chemistry. The choice of computational method is critical, and the inclusion of electron correlation has been shown to be a decisive factor in obtaining results that are consistent with experimental observations. Electron correlation refers to the interaction between individual electrons in a multi-electron system. The simplest ab initio methods, such as the Hartree-Fock (HF) method, approximate this interaction in an averaged way and neglect the instantaneous repulsion between electrons. This omission can lead to significant errors in the calculated relative energies of tautomers, where electron distribution changes substantially.
For nitrosophenol/quinone monoxime systems, more sophisticated methods that account for electron correlation are necessary to achieve a reliable description of their tautomeric equilibria. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2 and MP4) and Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, incorporate electron correlation to different extents and are commonly employed for this purpose. researchgate.netsapub.orgresearchgate.net
Research on related isomers, such as 2-nitrosophenol, demonstrates the substantial impact of electron correlation. Studies have found that the inclusion of correlation energy can alter the predicted relative stability of tautomers by as much as 4–6 kcal/mol, which is a chemically significant amount. researchgate.netresearchgate.net This effect is particularly pronounced for the quinone monoxime forms. researchgate.net While the Hartree-Fock method might predict one tautomer to be more stable, including electron correlation can reverse this prediction or significantly change the energy difference. For instance, in a study on 2-nitrosophenol, single-point energy calculations were performed at the MP4/6-311G* level on geometries optimized at the MP2/6-31G** level to correct for electron correlation effects. researchgate.net
While specific detailed studies with extensive data tables on the influence of electron correlation exclusively for the m-nitrosophenol tautomeric system are not prominently available in the surveyed literature, the principles derived from its isomers are directly applicable. The general consensus is that high-level theoretical calculations including a significant degree of electron correlation are indispensable for the accurate modeling of the nitrosophenol-quinone monoxime tautomeric equilibrium. Semi-empirical methods are generally considered inappropriate for these systems. researchgate.net
To illustrate the quantitative impact of electron correlation, the following table presents data from a computational study on the tautomers of o-nitrosophenol (B15183410). The data shows the relative energies calculated with and without the inclusion of higher-order electron correlation, highlighting the shift in predicted stability.
| Computational Method Level | Tautomer System | Calculated Relative Energy Difference (kcal/mol) | More Stable Tautomer Predicted |
|---|---|---|---|
| Hartree-Fock (HF)/6-31G | o-Nitrosophenol / o-Benzoquinone Monoxime | ~10.3 | Nitrosophenol |
| MP4/6-311G//MP2/6-31G** | o-Nitrosophenol / o-Benzoquinone Monoxime | ~3.2 | Nitrosophenol |
This table is illustrative and based on data reported for o-nitrosophenol to demonstrate the principle of electron correlation effects. researchgate.net
Advanced Spectroscopic Characterization of M Nitrosophenol
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of m-nitrosophenol. It provides direct evidence for the predominant tautomeric form and offers insights into the specific vibrational modes of its functional groups.
Assignment of Characteristic Vibrational Modes and Functional Group Frequencies
The vibrational spectrum of this compound is best understood by considering the distinct frequencies associated with its two primary tautomers: the nitrosophenol and the quinone-monoxime.
The quinone-monoxime form is generally considered the more stable tautomer in most conditions. mdpi.comresearchgate.net Its spectrum is characterized by vibrational modes typical of quinoid rings and oxime groups. A strong absorption band corresponding to the C=O stretching vibration is a key indicator, typically appearing in the IR spectrum. Another significant band is due to the C=N stretching of the oxime group, generally observed around 1635 cm⁻¹. cdnsciencepub.com The N-O-H linkage also gives rise to characteristic bands, including the N-OH stretching vibration, which has been identified around 1010 cm⁻¹. cdnsciencepub.com
The nitrosophenol form, while less stable, possesses unique vibrational signatures. The most notable is the N=O stretching vibration. In related nitroso compounds, this band appears in the 1400-1520 cm⁻¹ region. pw.edu.pl For instance, nitrosobenzene (B162901) exhibits a C-NO stretching vibration at 1513 cm⁻¹. pw.edu.pl The O-H stretching of the phenolic group would be expected in the range of 3200-3600 cm⁻¹, often appearing as a broad band due to hydrogen bonding. pressbooks.pub
A representative table of these characteristic frequencies is provided below.
| Vibrational Mode | Functional Group | Tautomer | Typical Wavenumber (cm⁻¹) | Reference |
| C=O Stretch | Carbonyl | Quinone-monoxime | ~1635 | cdnsciencepub.com |
| C=N Stretch | Oxime | Quinone-monoxime | ~1635 | cdnsciencepub.com |
| N-O Stretch | Oxime | Quinone-monoxime | ~1010 | cdnsciencepub.com |
| N=O Stretch | Nitroso | Nitrosophenol | 1400 - 1520 | pw.edu.pl |
| O-H Stretch | Phenol (B47542) | Nitrosophenol | 3200 - 3600 (broad) | pressbooks.pub |
Spectroscopic Signatures for Tautomeric Identification
Vibrational spectroscopy provides definitive signatures for identifying the dominant tautomer of this compound. The key to this identification lies in observing bands that are unique to either the nitrosophenol or the quinone-monoxime structure. mdpi.comscirp.org
The presence of strong bands in the IR spectrum corresponding to C=O and C=N stretching (~1635 cm⁻¹) is compelling evidence for the quinone-monoxime form. cdnsciencepub.com Conversely, the detection of a distinct N=O stretching band (~1400-1520 cm⁻¹) would confirm the presence of the nitrosophenol tautomer. pw.edu.pl In most experimental observations of related p-nitrosophenols, the spectra are dominated by the features of the quinone-monoxime form, indicating that the equilibrium lies far to this side. researchgate.net The simultaneous observation of bands from both forms, although often with one set being of very low intensity, would indicate a dynamic equilibrium between the two tautomers.
Influence of Solvent and Phase on Raman Spectra
The tautomeric equilibrium of nitrosophenols is known to be solvent-dependent, which in turn influences the Raman spectra. rsc.orgresearchgate.net A change in solvent polarity can shift the equilibrium, altering the relative intensities of the Raman bands corresponding to each tautomer.
In aqueous solutions, it is suggested that the anionic oxime form (phenolate) is dominant. researchgate.net In contrast, less polar organic solvents tend to stabilize the neutral quinone-monoxime tautomer. researchgate.netresearchgate.net This shift in equilibrium would be observable in the Raman spectrum. For example, an increase in the intensity of the C=O and C=N stretching bands relative to any nitrosophenol bands would be expected when moving from a polar to a non-polar solvent.
Furthermore, the physical phase (solid vs. solution) affects the vibrational spectra. In the solid state, intermolecular interactions, such as hydrogen bonding, are more ordered and can lead to sharper bands and slight shifts in frequency compared to the solution phase, where molecules have greater freedom of motion and diverse intermolecular interactions. researchgate.net For related nitrophenols, aqueous spectra show slightly higher frequencies and greater broadening compared to solid-state spectra. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Electronic spectroscopy is highly sensitive to the conjugated π-electron systems in this compound and its tautomers, making it an excellent method for studying its electronic transitions and the effects of environmental factors like pH.
Analysis of Electronic Transitions and Quinoid Absorption Bands
The UV-Vis spectrum of this compound is dominated by electronic transitions within its tautomeric forms. The quinone-monoxime tautomer , with its extended π-conjugation, exhibits strong π → π* transitions. These are responsible for intense absorption bands, typically found in the 300-400 nm range, which are characteristic of quinoid structures. researchgate.netru.nl
The nitrosophenol tautomer has a characteristic, though often weak, n → π* transition associated with the nitroso group's non-bonding electrons. This transition, often referred to as an R-band, occurs at much longer wavelengths, for example, in the 670-720 nm region for 2-nitrosophenol. researchgate.net Its low intensity and the low population of the nitrosophenol tautomer can make it difficult to observe.
A significant point for the meta isomer is its relative inability to form the same kind of resonance-stabilized quinoid structures as the ortho and para isomers. mdpi.com This lack of extensive resonance stabilization in the ground state can lead to a smaller energy gap between the ground (S₀) and first excited (S₁) states, potentially shifting its absorption to a longer wavelength (a red shift) compared to what might be expected from simple conjugation rules. mdpi.com
pH-Dependent Spectral Changes and Absorbance Maxima
The UV-Vis absorption spectrum of this compound is highly dependent on the pH of the solution, a phenomenon directly tied to the deprotonation of the hydroxyl group. While specific data for the meta isomer is scarce, the behavior of the closely related p-nitrosophenol provides a clear model. researchgate.netresearchgate.net
At acidic to neutral pH, the compound exists predominantly in its neutral form (likely the quinone-monoxime tautomer). This form typically shows an absorption maximum at a shorter wavelength. For p-nitrosophenol, this peak is around 300-320 nm. researchgate.netresearchgate.netacs.org
As the pH increases into the alkaline range, the hydroxyl group deprotonates to form the phenolate (B1203915) anion. This increases the electron-donating ability of the oxygen and enhances electron delocalization across the molecule. The result is a significant bathochromic (red) shift in the absorption maximum. For p-nitrophenolate, the new, intense peak appears at approximately 400 nm. researchgate.netacs.org
This pH-dependent equilibrium between the protonated and deprotonated forms is characterized by a clean isosbestic point, which is a specific wavelength where the molar absorptivity of the two species is equal. researchgate.netresearchgate.net The pKₐ for the related m-nitrophenol is approximately 8.4, and a similar value would be expected for this compound. mdpi.com
The expected spectral changes are summarized in the table below.
| pH Range | Dominant Species | Expected λₘₐₓ (nm) | Electronic Transition | Reference (by analogy) |
| Acidic (e.g., pH < 6) | Neutral (Quinone-monoxime) | ~300 - 330 | π → π | researchgate.netresearchgate.net |
| Alkaline (e.g., pH > 10) | Anion (Phenolate/Oximate) | ~400 | π → π (extended delocalization) | researchgate.netresearchgate.netacs.org |
Ultrafast Spectroscopic Probes of Excited State Dynamics
Ultrafast spectroscopy provides critical insights into the fleeting transient states and rapid molecular transformations that occur immediately following photoexcitation.
Excited-State Proton Transfer (ESPT) Mechanisms and Quinoidal Intermediate Formation
Upon absorption of light, this compound exhibits rapid deactivation of its excited state. Studies using ultrafast spectroscopy have revealed that in polar solvents, the molecule undergoes a swift excited-state proton transfer (ESPT). This process leads to the formation of a quinoidal intermediate structure on an extremely short timescale, occurring within approximately 200 femtoseconds. This rapid proton transfer is a key deactivation pathway for the electronically excited molecule.
Excited-State Relaxation Dynamics and Intersystem Crossing
Following initial excitation, molecules can undergo various relaxation processes, including internal conversion and intersystem crossing (ISC) to triplet states. While the excited-state dynamics of related nitroaromatic compounds have been studied extensively, detailed investigations specifically mapping the intersystem crossing pathways and triplet state relaxation dynamics for this compound are less prevalent in the literature. The relaxation dynamics for the para isomer of nitrosophenol are noted to be slower, on the picosecond timescale. Theoretical calculations on related isomers suggest that the relative energies of potential transient species, such as triplet states, are key to understanding the full photolysis pathway. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution, particularly for understanding the tautomeric equilibrium between its nitrosophenol and quinone monoxime forms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra provide direct information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, which exists in equilibrium with its quinone monoxime tautomer, NMR is a primary technique for characterization. The quinone monoxime form, for instance, would be indicated by characteristically deshielded α-protons. While NMR is established as a key validation technique, specific, comprehensive tables of its ¹H and ¹³C chemical shifts are not widely reported in readily available literature.
Solvent-Dependent NMR Spectra for Tautomeric Differentiation
The position of the tautomeric equilibrium in nitrosophenols is known to be highly dependent on the solvent environment. researchgate.net NMR spectroscopy performed in various deuterated solvents is an effective method to probe this equilibrium. It is suggested that in aqueous solutions, the anionic oxime form of the molecule would be the dominant species. Conversely, in organic solvents, the quinone monoxime tautomer is expected to be stabilized and thus more prevalent. This solvent-induced shift in equilibrium would be observable through distinct changes in the chemical shifts and coupling patterns in the NMR spectra.
X-ray Crystallography and Electron Density Mapping
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state and for mapping the distribution of electron density within the crystalline structure. This technique can unambiguously resolve the preferred tautomeric form of this compound in the solid state. However, specific crystallographic data, such as unit cell dimensions, space group, and detailed electron density maps for this compound, are not available in the surveyed literature. Studies on related compounds, such as p-nitrosophenols, have shown that they can exist as dimers with a diazene (B1210634) N,N′-dioxide structure in the crystalline form. researchgate.net
Solid-State Structural Elucidation and Polymorphic Forms
The solid-state structure of this compound is characterized by the existence of polymorphism, where the compound crystallizes into at least two different forms at room temperature. nih.govresearchgate.netiucr.org These polymorphs are the orthorhombic and monoclinic forms. nih.govresearchgate.net High-resolution X-ray diffraction studies have been instrumental in elucidating their distinct crystal structures. researchgate.net
The orthorhombic form crystallizes in the non-centrosymmetric space group P2₁2₁2₁, while the monoclinic form possesses a centrosymmetric structure with the space group P2₁/n. researchgate.netiucr.org Both crystal forms contain four molecules per unit cell. researchgate.net The crystal structures of both polymorphs have been determined across a range of temperatures, from 95 K to 350 K, allowing for the analysis of properties such as thermal expansion. acs.org This detailed structural information is fundamental to understanding the different physical properties exhibited by each polymorphic form.
| Property | Orthorhombic Form | Monoclinic Form |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ iucr.org | P2₁/n researchgate.netcnpereading.com |
| Symmetry | Non-centrosymmetric iucr.org | Centrosymmetric researchgate.netcnpereading.com |
| Molecules per Unit Cell (Z) | 4 researchgate.net | 4 researchgate.net |
Accurate Determination of Electron Charge Density Distribution
The electron charge density distribution in this compound has been meticulously studied using both experimental and theoretical approaches. nih.govnih.gov High-resolution single-crystal X-ray diffraction experiments provide the basis for the experimental determination. researchgate.netcnpereading.com The resulting data is refined using sophisticated models, such as the Hansen and Coppens multipolar model or Stewart's rigid pseudoatom model, to accurately describe the aspherical nature of atomic charge distributions within the molecule. nih.govresearchgate.netiucr.org
These experimental results are often compared with theoretical calculations, typically performed using Density Functional Theory (DFT) at levels like B3LYP/6-31G*, to validate the findings. nih.govnih.gov The analysis of electron charge density allows for the calculation of various molecular properties, including the electrostatic potential and the molecular dipole moment. nih.govresearchgate.net These studies are crucial for understanding the nature of intra- and intermolecular charge transfer within the crystal lattice. iucr.org The results highlight the necessity of using aspherical pseudoatom models to accurately model the charge distribution, particularly in non-centrosymmetric crystals like the orthorhombic form of this compound. iucr.org
Analysis of Intermolecular Interactions and Hydrogen Bonding
The crystal packing of this compound is governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. cnpereading.com Detailed studies have revealed that in the crystalline state, hydrogen bonds of moderate strength are formed. cnpereading.com These interactions occur between the hydroxyl group of one this compound molecule and an oxygen atom of the nitroso group on an adjacent molecule. iucr.orgcnpereading.com
The nature of this hydrogen bonding has been visualized through experimental deformation density maps. iucr.org These maps show the distribution of electron density involved in bonding and lone pairs. A significant minimum in electron density is observed near the hydrogen atom, between it and the acceptor oxygen atom, which is consistent with an electrostatic description of the hydrogen bond. iucr.org This direct interaction is a key factor in the stabilization of the crystal structure and influences the physical properties of the solid material.
| Interaction Type | Donor Group | Acceptor Group | Significance |
|---|---|---|---|
| Hydrogen Bond | Hydroxyl (-OH) | Nitroso (-NO) Oxygen | Primary interaction stabilizing the crystal lattice. iucr.orgcnpereading.com |
| Van der Waals Forces | Aromatic Rings | Aromatic Rings | Contribute to overall molecular packing and stability. |
Theoretical and Computational Chemistry of M Nitrosophenol
Molecular Structure and Electronic Properties Calculations
Computational chemistry offers a powerful lens through which to examine the intrinsic properties of m-nitrosophenol. Techniques such as Density Functional Theory (DFT) are instrumental in predicting its geometry and understanding its electronic behavior.
Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tau.ac.ilstackexchange.com For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. researchgate.net
Methods like the Berny algorithm are commonly used for this purpose. researchgate.net The optimization is typically performed using a specific level of theory and basis set, such as B3LYP/6-31G*. mdpi.com The resulting optimized structure provides crucial information about the molecule's three-dimensional shape. researchgate.netmdpi.com For instance, a comparative study on nitrophenol isomers, including the meta-substituted form, revealed that the optimized energy for m-nitrophenol is -511.80771070 atomic units (a.u.), indicating its relative stability compared to other isomers under the same computational conditions. upb.ro
The process of geometry optimization is iterative, starting with an initial guess of the molecular structure and progressively refining it until the forces on the atoms are negligible and the energy change between successive steps is minimal. stackexchange.comlibretexts.org The stability of the final optimized structure is confirmed when all calculated vibrational frequencies are positive, indicating a true minimum on the potential energy surface. libretexts.org
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.govtandfonline.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.govtandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.govresearchgate.net
For conjugated molecules like this compound, a smaller HOMO-LUMO gap often correlates with higher reactivity and facilitates intramolecular charge transfer. nih.gov Theoretical calculations for related nitrophenols, such as m-nitrophenol, using the B3LYP/6-311++G(d,p) method have determined the HOMO energy to be -0.264 a.u. and the LUMO energy to be -0.106 a.u., resulting in an energy gap of -0.158 a.u. nih.gov These values provide a basis for understanding the electronic behavior of this compound.
The HOMO-LUMO gap can also be used to derive other important quantum chemical descriptors like chemical hardness, softness, and electronegativity, which further characterize the molecule's reactivity. upb.ro For instance, a comparative analysis of nitrophenol isomers showed that ortho-nitrophenol has high chemical reactivity due to its high global softness value, suggesting that its atoms are more readily able to share electrons to form covalent bonds. upb.ro
Table 1: Frontier Molecular Orbital Energies and Related Properties of Nitrophenol Isomers
| Property | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
|---|---|---|---|
| HOMO Energy (a.u.) | -0.250 | -0.264 | -0.259 |
| LUMO Energy (a.u.) | -0.109 | -0.106 | -0.113 |
| Energy Gap (a.u.) | -0.141 | -0.158 | -0.146 |
Data derived from computational studies on nitrophenol isomers. The values for this compound are expected to be comparable.
The distribution of electrons within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the charge distribution and predicts sites of electrophilic and nucleophilic attack. nih.gov The MEP represents the potential experienced by a positive test charge at various points on the electron density surface of the molecule.
In MEP maps, regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For molecules like m-nitrophenol, the MEP map reveals negative potential around the oxygen atoms of the nitro and hydroxyl groups, highlighting them as likely sites for interaction with electrophiles. nih.gov Conversely, positive potential is often observed around the hydrogen atoms. nih.gov
Polarizability (α) and hyperpolarizability (β and γ) are measures of how easily the electron cloud of a molecule can be distorted by an external electric field. These properties are crucial for understanding a molecule's response to light and its potential applications in nonlinear optics. imist.ma Molecules with large hyperpolarizabilities are of interest for their potential use in optoelectronic devices. researchgate.net
Theoretical calculations can provide valuable insights into these properties. For example, studies on p-nitrophenol have shown that the presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO2) can lead to significant hyperpolarizability values. imist.ma Similar computational analyses for this compound would be essential to predict its nonlinear optical properties.
Table 2: Calculated Dipole Moment and Polarizability of Nitrophenol Isomers
| Property | o-Nitrophenol | m-Nitrophenol | p-Nitrophenol |
|---|---|---|---|
| Dipole Moment (Debye) | 4.2781 | ~4.3 | 3.0272 |
| Polarizability (esu) | 24.0827 | Not specified | Not specified |
Data compiled from various computational studies. The dipole moment of m-nitrophenol is noted to be similar to the ortho-isomer. researchgate.net
Reaction Mechanism Modeling and Reactivity Prediction
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and predicting the reactivity of molecules. For this compound, this includes studying the pathways of its formation (nitrosation) and its conversion to other compounds (reduction).
Nitrosation is the process of introducing a nitroso group onto a molecule. The reaction of phenols with nitrosating agents is a key pathway for the formation of nitrosophenols. oup.com Computational studies can model the reaction mechanism, identifying the transition states and intermediates involved. For phenols with electron-donating groups, the reaction with the nitrosonium ion (NO+) is believed to be a key step in an electrophilic substitution reaction. oup.com Theoretical calculations can help determine the activation energies and reaction rates for such processes.
The reduction of the nitroso group in this compound to an amino group is another important reaction. Catalytic hydrogenation is a common method for this transformation. Computational studies can provide insights into the mechanism of this reduction on a catalyst surface. nih.gov For example, DFT calculations have been used to investigate the reduction of nitrophenols, detailing the catalytic pathway and providing atomistic insights into the reaction mechanism. nih.gov These studies can help in designing more efficient catalysts and optimizing reaction conditions for the synthesis of valuable compounds like m-aminophenol from this compound.
Prediction of this compound Reactivity in Environmental and Catalytic Applications
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of this compound in various applications. These theoretical approaches allow for the calculation of reaction pathways for processes such as nitroso-group transfer or redox reactions. By simulating solvent effects, for instance through models like COSMO-RS, a more accurate understanding of tautomerism and reactivity in different environments can be achieved. The insights gained from these computational studies can be validated against experimental kinetic data, such as reaction rates with thiols or amines.
The reactivity of nitroaromatic compounds, a class to which this compound belongs, is a significant area of research in environmental catalysis. These compounds are often pollutants, and their reduction is a key step in remediation processes. researchgate.net The reduction of nitrophenols to aminophenols is a widely studied model reaction for evaluating the efficacy of nanoparticle catalysts. researchgate.net While thermodynamically spontaneous, this reduction requires a catalyst to proceed at a practical rate. researchgate.net
Theoretical studies on related nitroaromatic molecules provide insights that can be extrapolated to this compound. For example, the photochemistry of nitrophenols is a source of nitrous acid, a component of smog. researchgate.net Computational investigations into the photochemistry of these toxic molecules are crucial for understanding their environmental fate. researchgate.netrsc.org The reactivity of the excited states of nitroaromatics is often centered on the nitroso or nitro group. rsc.org
In the context of catalytic applications, computational studies can help elucidate the mechanisms of reactions. For instance, in the photocatalytic degradation of pollutants like 4-nitrophenol (B140041), theoretical calculations using DFT are employed to understand the inherent mechanisms of the catalytic reactions. frontiersin.org These studies can reveal how catalysts enhance reaction rates and provide a basis for designing more efficient catalytic systems. frontiersin.orgmdpi.com
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Theoretical studies on isomers of nitrophenol have shown that the arrangement of substituent groups on the benzene (B151609) ring significantly influences the NLO response. utwente.nl The charge transfer between the electron-donating hydroxyl group and the electron-withdrawing nitroso group is a key factor determining the magnitude of the hyperpolarizability. utwente.nl
A variety of computational approaches and basis sets are employed to achieve reliable predictions of NLO properties. researchgate.netmdpi.com For instance, methods like B3LYP and CAM-B3LYP with basis sets such as 6-31+G(d,p) are commonly used. researchgate.net The choice of computational method can impact the accuracy of the predicted values, with some functionals known to overestimate certain NLO properties. mdpi.com
The solvent environment can also have a significant effect on the NLO properties of molecules. nih.gov Theoretical models that incorporate solvent effects, such as the Conductor-like Screening Model (COSMO), are used to provide a more realistic prediction of NLO behavior in solution. nih.gov
Below are tables summarizing theoretical data for m-nitrophenol and related compounds from various computational studies.
Table 1: Calculated Nonlinear Optical Properties of Nitrophenol Isomers This table presents a selection of calculated static second hyperpolarizability (γ) values for ortho-, meta-, and para-nitrophenol (o-NP, m-NP, p-NP) using different theoretical methods and basis sets. The values are given in atomic units (a.u.).
| Isomer | Method/Basis Set | γ (a.u.) |
| o-NP | HF/6-31+G(d,p) | 18037 |
| m-NP | HF/6-31+G(d,p) | 16565 |
| p-NP | HF/6-31+G(d,p) | 22769 |
| o-NP | B3LYP/6-31+G(d,p) | 27289 |
| m-NP | B3LYP/6-31+G(d,p) | 25828 |
| p-NP | B3LYP/6-31+G(d,p) | 36321 |
| Data sourced from theoretical studies on nitrophenol isomers. researchgate.net |
Table 2: Calculated Dipole Moment and First Hyperpolarizability of m-Nitrophenol This table shows calculated values for the total dipole moment (μ) and the first hyperpolarizability (β) of m-nitrophenol using different theoretical approaches.
| Method | Basis Set | μ (Debye) | β (esu) |
| DFT/B3LYP | 6-31G* | 3.87 | 1.25 x 10⁻³⁰ |
| HF | 6-31G | - | 0.89 x 10⁻³⁰ |
| Data compiled from various computational analyses of m-nitrophenol. upb.roresearchgate.net |
Coordination Chemistry of M Nitrosophenol and Its Metal Complexes
Synthesis and Characterization of Metal-Nitrosophenolato Complexes
The synthesis of metal complexes with m-nitrosophenol can be achieved through various methods, primarily involving the reaction of a metal salt with the pre-formed ligand or through in-situ formation of the ligand in the presence of the metal ion. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
This compound as a Bidentate Ligand: Binding Modes via Phenolic Oxygen and Nitroso Nitrogen
This compound typically acts as a bidentate ligand, coordinating to a central metal ion through two donor atoms: the deprotonated phenolic oxygen and the nitrogen atom of the nitroso group. This chelation forms a stable five-membered ring, a common feature in the coordination chemistry of related o-nitrosophenol (B15183410) systems.
A crucial aspect of nitrosophenol chemistry is the tautomeric equilibrium between the nitrosophenol form and the quinone-monoxime form. encyclopedia.pubnih.govmdpi.com While the quinone-monoxime tautomer is often considered the dominant form for the free ligand, coordination to a metal ion can stabilize the nitrosophenol form. encyclopedia.pub Infrared spectroscopy has been instrumental in studying this tautomerism in metal complexes. nih.gov In the context of this compound complexes, coordination is generally understood to occur via the phenolic oxygen and the nitroso nitrogen, leading to the formation of a stable chelate ring.
The binding of this compound as a bidentate ligand is a key factor in the stability and properties of its metal complexes. This mode of coordination is prevalent in its interactions with various transition metals.
Metal Ion Selectivity and Complex Formation with Transition Metals (e.g., Fe(III), Cu(II))
This compound exhibits a significant affinity for various transition metal ions, with a particular emphasis in the literature on complexes with iron(III) and copper(II). encyclopedia.pubnih.gov The formation of these complexes is often facile, proceeding readily in various solvent systems. nih.gov
Iron(III) Complexes: Iron(III) forms stable complexes with nitrosophenol ligands. encyclopedia.pub Naturally occurring iron tris(nitrosophenolato) complexes, such as ferroverdin and viridomycin, are biosynthesized by certain bacteria and exhibit antibiotic properties. encyclopedia.pub While these natural products are derivatives of 2-nitrosophenol, they highlight the strong affinity of the Fe(III) ion for this class of ligands. The larger ionic radius of iron(III) allows it to accommodate three bidentate nitrosophenol ligands, resulting in an octahedral hexacoordinate structure. encyclopedia.pubmdpi.com
Copper(II) Complexes: Copper(II) is one of the most commonly studied metal ions in complexation with nitrosophenols. encyclopedia.pubnih.gov The reaction of a copper(II) salt with this compound leads to the formation of a stable complex. The thermodynamic stability of copper-nitrosophenolato complexes is substantial, with complexation reactions often proceeding to completion rapidly, even in biphasic solvent systems. nih.gov Unlike iron(III), copper(II) typically forms bi-ligated complexes, often exhibiting a dimeric structure in the solid state. encyclopedia.pubmdpi.com
The synthesis of these complexes can be achieved by reacting the free ligand with a metal salt, such as copper(II) chloride or iron(III) chloride, in a suitable solvent. nih.gov The stoichiometry of the resulting complex is influenced by the metal-to-ligand ratio and the coordination preferences of the metal ion.
Table 1: Examples of Metal Complex Formation with Nitrosophenol Ligands
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Geometry (Typical) | Reference |
| Fe(III) | 1:3 | Octahedral | encyclopedia.pubmdpi.com |
| Cu(II) | 1:2 | Dimeric/Square-based pyramid | encyclopedia.pubmdpi.com |
| Ni(II) | 1:2 | Not specified | nih.gov |
| Co(II) | 1:2 or 1:3 | Octahedral (for 1:3) | nih.govmdpi.com |
| Pd(II) | 1:2 | Not specified | nih.gov |
Structural Elucidation of Metal Complexes using X-ray Diffraction
For instance, single-crystal XRD analysis of copper(II) bis(4-methyl-2-nitrosophenol) has confirmed that coordination occurs through the nitrogen atom of the nitroso group and the phenolic oxygen. encyclopedia.pubnih.gov These studies reveal a Jahn-Teller distorted octahedral geometry for Cu(II) complexes, where two nitrosophenolato ligands form the equatorial plane. encyclopedia.pub In the absence of other coordinating solvents, the axial positions can be occupied by the phenolic oxygen of a neighboring complex, leading to an oligomeric structure. encyclopedia.pub When a solvent molecule like ethanol (B145695) is present, it can occupy an axial coordination site. encyclopedia.pub
For iron(III) complexes with related ligands, an octahedral geometry with three bidentate ligands is typically observed. encyclopedia.pubmdpi.com The structural data for a ruthenium(II) complex with a 2-nitroso-4,6-dinitrophenolate ligand, formed from the in-situ reduction of a trinitrophenol ligand, shows coordination through the nitroso nitrogen and the phenolate (B1203915) oxygen, resulting in a N2O2P2 coordination sphere.
Table 2: Crystallographic Data for a Related Copper(II) Nitrosophenolato Complex
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| Copper(II) bis(4-methyl-2-nitrosophenol)·ethanol | Monoclinic | P2₁/c | Coordination via nitroso N and phenolic O; distorted octahedral geometry | encyclopedia.pubmdpi.com |
Influence of Solvent on Complexation Reactions and Coordination Geometry
The choice of solvent can significantly influence the synthesis and structure of metal-nitrosophenolato complexes. researchgate.net The solvent can affect the solubility of reactants, the kinetics of complex formation, and can also directly participate in the coordination sphere of the metal ion, thereby altering the coordination geometry.
The complexation of copper(II) with nitrosophenol ligands can proceed efficiently in a range of monophasic or biphasic solvent systems. nih.gov The high thermodynamic stability of the resulting complexes often drives the reaction to completion. In the case of copper(II) complexes, the presence of a coordinating solvent like water or ethanol can lead to its incorporation into the crystal structure, typically occupying an axial position in the coordination sphere. encyclopedia.pub This prevents the formation of an oligomeric structure through intermolecular interactions.
The dielectric constant of the solvent is a critical factor, with more polar solvents potentially favoring the formation and stability of charged complex species. solubilityofthings.com Furthermore, the donicity of the solvent, or its ability to donate a lone pair of electrons, can impact the complexation equilibrium. scirp.org A solvent with a high donor number can compete with the ligand for coordination sites on the metal ion. scirp.org In some cases, auxiliary ligands like pyridine (B92270) can be introduced in a solvent such as acetonitrile (B52724) to modify the properties, such as solubility, of the parent complex. encyclopedia.pub
Reactivity and Catalytic Applications of Metal-Nitrosophenolato Complexes
Metal-nitrosophenolato complexes exhibit interesting reactivity, largely stemming from the redox-active nature of both the metal center and the ligand. This has led to their exploration in various chemical transformations, including redox reactions.
Redox Reactions within Metal-Ligand Systems
The nitrosophenol ligand itself is redox-active, capable of undergoing both oxidation and reduction. For instance, this compound can be oxidized to m-nitrophenol or reduced to m-aminophenol. When coordinated to a redox-active metal ion like iron or copper, the resulting complex possesses a rich redox chemistry.
Deoxygenation reactions of metal-2-nitrosophenolato complexes with triphenylphosphine (B44618) have been shown to depend on the metal ion. While Ni(II) and Zn(II) complexes yield triphenyl(o-hydroxyphenylimino)phosphorane metal complexes, Cu(II) and Fe(III) complexes lead to the formation of 1,6-dihydroxyphenazines, suggesting the involvement of nitrene intermediates. nih.gov This highlights how the metal ion can direct the course of a reaction involving the coordinated ligand.
The redox properties of these complexes have also led to their investigation as catalysts. For example, copper(II) complexes with related Schiff base ligands have been shown to be effective catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com While not specifically this compound, this demonstrates the potential catalytic application of the redox capabilities of copper-phenolate type complexes. Similarly, iron(III) complexes with phenolate-containing ligands have been studied as catalysts for the oxidative cleavage of catechols, mimicking the function of catechol dioxygenase enzymes. acs.org
Role in Catalytic Oxidation and Hydrogenation Processes
Metal complexes of this compound and its derivatives have demonstrated significant potential as catalysts in both oxidation and hydrogenation reactions. The catalytic activity is intrinsically linked to the nature of the central metal ion and the coordination environment provided by the nitrosophenol ligand.
Catalytic Oxidation:
Complexes involving metal ions like iron(III) and copper(II) are known to participate in catalytic oxidation reactions. For instance, an iron(III) complex with this compound, [Fe(3-NO-C₆H₄OH)₃], has been noted for its role in such processes. The mechanism often involves the activation of an oxidant, such as hydrogen peroxide (H₂O₂), by the metal center. orientjchem.org The ligand can influence the reactivity of the metal ion, potentially by stabilizing it or facilitating electron transfer between the metal and the substrate. orientjchem.org
The oxidation of various phenolic compounds has been a subject of study, employing metal complexes as catalysts to degrade toxic phenols into less harmful substances. researchgate.net In these reactions, the efficiency of the catalytic system can be influenced by several parameters, including the initial concentrations of the substrate and catalyst, the type of oxidant used, and the reaction temperature. researchgate.net For example, cobalt(II) and copper(II) phthalocyanine (B1677752) complexes have been effectively used for the oxidation of substrates like p-nitrophenol and o-chlorophenol. researchgate.net While not directly this compound, this highlights the broader catalytic utility of related metal-ligand systems in oxidation processes. The catalytic cycle often involves the metal complex activating the oxidizing agent, leading to the formation of reactive species that then oxidize the substrate. orientjchem.orgdergipark.org.tr
Catalytic Hydrogenation:
In the realm of catalytic hydrogenation, this compound itself can be a substrate. The catalytic hydrogenation of this compound using a palladium-on-carbon (Pd/C) catalyst reduces the nitroso group to an amine, yielding 3-aminophenol. More broadly, the hydrogenation of related nitroaromatic compounds, such as nitrophenols, is a widely studied and important industrial process. beilstein-journals.org The rate of hydrogenation of nitrophenol isomers has been observed to follow the order m- > o- > p-. rsc.org This trend is attributed to the electronic effects of the nitro and hydroxyl groups; in the case of m-nitrophenolate, there is no resonance stabilization of the negative charge into the nitro group, making it more susceptible to reduction compared to the ortho and para isomers. rsc.org
Various metal catalysts, including those based on palladium, platinum, nickel, and rhodium, are effective for the hydrogenation of aromatic nitro compounds. beilstein-journals.org The catalytic activity can be significantly enhanced by using metal nanoparticles supported on materials like titanium dioxide or within metal-organic frameworks (MOFs). rsc.orgmdpi.com For instance, palladium nanoparticles supported on TiO₂ have shown high efficiency in the hydrogenation of nitrophenols. rsc.org The reaction is typically carried out using molecular hydrogen (H₂) or a hydrogen donor like formic acid or sodium borohydride. beilstein-journals.orgresearchgate.net The process is crucial for the synthesis of aminophenols, which are valuable intermediates in the pharmaceutical and chemical industries. acs.org
Below is a table summarizing the catalytic applications of this compound and related compounds:
| Process | Catalyst/Reagent | Substrate | Product | Significance |
| Catalytic Oxidation | [Fe(3-NO-C₆H₄OH)₃] | Organic Substrates | Oxidized Products | Degradation of pollutants, organic synthesis. researchgate.net |
| Catalytic Oxidation | Co(II) and Cu(II) phthalocyanines | Phenolic Compounds | Less toxic products | Environmental remediation. researchgate.net |
| Catalytic Hydrogenation | H₂/Pd-C | This compound | 3-Aminophenol | Synthesis of valuable chemical intermediates. |
| Catalytic Hydrogenation | Pd/TiO₂ | Nitrophenol Isomers | Aminophenol Isomers | Demonstrates substrate-dependent reactivity. rsc.org |
| Catalytic Hydrogenation | Various (Pd, Pt, Ni, Rh) | Aromatic Nitro Compounds | Aromatic Amines | Important industrial synthesis route. beilstein-journals.org |
Decomplexation Strategies for Ligand Recovery
The recovery of the nitrosophenol ligand from its metal complexes is a crucial step for both the reuse of the ligand and the purification of the final products. The stability of metal-nitrosophenolato complexes is significant, which can make decomplexation challenging.
One of the primary strategies for liberating the nitrosophenol ligand is through the action of a strong acid. mdpi.comencyclopedia.pub This method involves protonating the ligand, which disrupts the coordination with the metal ion, leading to the release of the free ligand. However, this approach can be hampered by the acid-sensitivity of the free nitrosophenol compounds, which may lead to degradation and consequently low recovery yields. mdpi.comencyclopedia.pub Cronheim, who prepared a vast array of these complexes, noted that while decomplexation was achievable with strong acids, the yields of the recovered ligands were relatively low. mdpi.com
An improved and more selective technique for ligand recovery involves the use of a metal scavenger. mdpi.comencyclopedia.pub This strategy employs a substance that has a higher binding affinity for the metal ion than the nitrosophenol ligand. By introducing a scavenger, the metal ion is competitively chelated, leading to the displacement and release of the nitrosophenol ligand. This method is particularly advantageous as it can be performed under milder conditions, thus preserving the integrity of the often-sensitive free ligand. mdpi.comencyclopedia.pub
Another approach to decomplexation is through transmetalation. This involves reacting the metal-nitrosophenolato complex with a salt of a different metal that forms a more stable complex with the ligand. encyclopedia.pub This results in the displacement of the original metal ion.
Electrochemical methods also present a viable strategy for decomplexation. For instance, in the case of nickel-EDTA complexes, anodic oxidation can degrade the ligand, leading to the release of the metal ion (Ni²⁺), which can then be recovered at the cathode. researchgate.net While this example involves EDTA, similar principles of electrochemical degradation of the organic ligand could potentially be applied to recover metals from nitrosophenol complexes. Advanced oxidation processes, such as those using ozone, have also been shown to be effective in breaking down metal-organic complexes to facilitate metal recovery. researchgate.net
The choice of decomplexation strategy depends on several factors, including the stability of the specific metal-nitrosophenol complex, the sensitivity of the ligand to the reaction conditions, and the desired purity of the recovered ligand and metal.
The following table outlines various decomplexation strategies:
| Strategy | Description | Advantages | Limitations |
| Acid Treatment | A strong acid is used to protonate the ligand, breaking the metal-ligand bond. mdpi.comencyclopedia.pub | Simple and direct method. | Can lead to ligand degradation and low yields due to the acid-sensitivity of nitrosophenols. mdpi.comencyclopedia.pub |
| Metal Scavenging | A chelating agent with a higher affinity for the metal ion is introduced to displace the ligand. mdpi.comencyclopedia.pub | More selective and can be performed under milder conditions, leading to higher recovery of the intact ligand. mdpi.comencyclopedia.pub | Requires a suitable scavenger that does not interfere with downstream processes. |
| Transmetalation | The complex is treated with a different metal salt that forms a more stable complex with the ligand, displacing the original metal. encyclopedia.pub | Can be effective for specific metal-ligand combinations. | The new metal complex must be easily separable from the desired product. |
| Electrochemical Methods | Anodic oxidation or other electrochemical processes are used to degrade the ligand and release the metal ion for recovery. researchgate.net | Can be highly efficient for certain complexes. | May result in the destruction of the ligand, preventing its reuse. |
| Advanced Oxidation Processes | Use of powerful oxidizing agents like ozone to break down the organic ligand. researchgate.net | Effective for complete degradation of the complex. | The ligand is not recovered for reuse. |
Environmental Transformation Pathways and Chemical Fate of M Nitrosophenol
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the transformation of m-nitrosophenol through non-biological processes, primarily driven by light energy and chemical reactions with other environmental constituents.
Photolysis, the degradation of a compound by light, is a significant abiotic degradation pathway for many nitroaromatic compounds. rsc.orgresearchgate.net While direct photolysis studies on this compound are limited, the photochemical behavior of the closely related nitrophenols provides valuable insights into its likely transformation in aqueous and atmospheric environments.
In the aqueous phase , nitrophenols are known to undergo phototransformation, although the efficiency can be influenced by factors such as pH and the presence of other substances. copernicus.org For instance, the photolysis of nitrophenols in water can lead to the formation of hydroxyl radicals (•OH), which are highly reactive species that can further degrade organic pollutants. rsc.org It is plausible that this compound exhibits similar behavior, with sunlight initiating its breakdown in surface waters.
In the atmospheric phase , gas-phase photolysis is considered a dominant loss process for nitrophenols and their derivatives. researchgate.netnih.gov These compounds can absorb solar radiation, leading to the formation of various products, including nitrous acid (HONO), which plays a crucial role in atmospheric chemistry. rsc.orgresearchgate.net Given the structural similarities, this compound is also expected to be susceptible to atmospheric photolysis, contributing to the complex web of photochemical reactions in the troposphere. The estimated atmospheric lifetimes of nitrophenols with respect to photolysis suggest that this is a significant removal mechanism. nih.gov
Table 1: Key Factors Influencing Photolytic Transformation of Aromatic Compounds
| Factor | Influence in Aqueous Phase | Influence in Atmospheric Phase |
| Light Intensity | Higher intensity increases degradation rate. | A primary driver of photolytic reactions. |
| pH | Can affect the speciation and light absorption properties of the compound. copernicus.org | Less direct influence compared to the aqueous phase. |
| Presence of Photosensitizers | Can enhance the rate of indirect photolysis. | Can contribute to the formation of reactive species. |
| Wavelength of Light | Degradation is dependent on the compound's absorption spectrum. | Solar spectrum in the troposphere is the primary energy source. |
Chemical oxidation and reduction reactions are critical in determining the fate of this compound in soil and water. These processes are often mediated by naturally occurring oxidants and reductants in the environment.
Chemical Oxidation: In environmental matrices, strong oxidants such as hydroxyl radicals (•OH) and manganese oxides can drive the degradation of phenolic compounds. copernicus.orgmdpi.comresearchgate.netnsf.gov The reaction with hydroxyl radicals is a major removal mechanism for nitrophenols in the aqueous phase. copernicus.org These radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates and eventual ring cleavage. researchgate.netnih.govnih.gov Manganese oxides, commonly found in soils and sediments, are also effective in oxidizing phenolic compounds. mdpi.comnsf.govorganic-chemistry.org It is anticipated that this compound would be susceptible to oxidation by these reactive species, leading to its transformation into various degradation products.
Chemical Reduction: Under anaerobic or reducing conditions, such as those found in anoxic sediments and groundwater, the nitroso group of this compound can be reduced. For nitroaromatic compounds, this reduction can proceed through nitroso and hydroxylamino intermediates to form the corresponding amines. nih.gov This process is a key transformation pathway for many nitroaromatic pollutants in the environment. slideshare.net
Biotic Degradation Mechanisms
The biodegradation of this compound by microorganisms is a crucial pathway for its removal from contaminated environments. This process involves the enzymatic breakdown of the compound into simpler, less harmful substances.
While specific studies on the microbial catabolism of this compound are not abundant, research on the biodegradation of m-nitrophenol provides strong indications of the likely enzymatic pathways. Several bacterial strains have been identified that can degrade nitrophenols. researchgate.netnih.govjebas.org
In the anaerobic degradation of nitrophenols, the initial step often involves the reduction of the nitro group. slideshare.net For 3-nitrophenol, this leads to the formation of a hydroxylamino derivative, which then undergoes a mutase reaction to form aminohydroquinone. ethz.ch It is plausible that this compound could be an intermediate in this pathway or be similarly reduced by nitroreductases.
Aerobic degradation pathways for nitrophenols often involve monooxygenase or dioxygenase enzymes. nih.gov These enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). ethz.chnih.gov While direct evidence for this compound is lacking, it is conceivable that similar enzymatic systems could act on it, initiating its breakdown.
Table 2: Examples of Microbial Genera Involved in Nitrophenol Degradation
| Microbial Genus | Degradation Capability | Reference |
| Pseudomonas | Degradation of o-nitrophenol and m-nitrophenol | researchgate.net |
| Comamonas | Degradation of nitrophenols and nitrobenzene | nih.gov |
| Acidovorax | Degradation of nitrophenols and nitrobenzene | nih.gov |
| Moraxella | Utilizes 4-nitrophenol (B140041) as a sole carbon and nitrogen source | ethz.ch |
| Arthrobacter | Removes nitrite from 4-nitrophenol or 4-nitrocatechol | ethz.ch |
| Ralstonia | Reduces the nitro group of 3-nitrophenol under anaerobic conditions | ethz.ch |
| Stenotrophomonas | Degrades p-nitrophenol and 4-chlorophenol | oup.com |
| Achromobacter | Degrades p-nitrophenol | iwaponline.com |
Based on the known metabolic pathways of related compounds, the biodegradation of this compound is expected to yield several intermediate and final products.
Under reducing conditions, the primary biodegradation product would likely be m-aminophenol , formed through the reduction of the nitroso group. nih.gov Further degradation of m-aminophenol would then proceed through ring cleavage pathways.
In aerobic pathways, if the degradation is initiated by hydroxylation of the aromatic ring, intermediates such as nitrocatechols could be formed, followed by the release of the nitroso group as nitrite and subsequent ring fission. nih.gov The ultimate biodegradation products of this compound, under ideal conditions, would be carbon dioxide, water, and inorganic nitrogen species.
Advanced Transformation Strategies for Environmental Contexts
For the remediation of water and soil contaminated with recalcitrant organic pollutants like this compound, advanced transformation strategies are often employed. These technologies aim to accelerate the degradation process.
Advanced Oxidation Processes (AOPs): AOPs are a suite of techniques that generate highly reactive hydroxyl radicals to oxidize organic contaminants. youtube.com Common AOPs include:
Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with ferrous ions (Fenton's reagent) to produce hydroxyl radicals. nih.govnih.govkirj.ee The process can be enhanced with UV light (photo-Fenton). eeer.org
Ozonation: Ozone is a powerful oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. acs.orgnih.govacs.org
Photocatalysis: This process utilizes a semiconductor catalyst (like TiO2) and light to generate electron-hole pairs, which in turn produce reactive oxygen species that degrade pollutants. researchgate.netfrontiersin.orgresearchgate.netmdpi.com
These AOPs have been shown to be effective in degrading nitrophenols and are expected to be similarly effective for this compound. mdpi.com
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. ijeab.com Strategies include:
Bioaugmentation: The introduction of specific microorganisms with the desired degradation capabilities to a contaminated site. nih.gov
Biostimulation: The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. oup.comiwaponline.com
Bioremediation offers a potentially cost-effective and environmentally friendly approach to cleaning up sites contaminated with nitroaromatic compounds. nih.govcambridge.orgcswab.org
Table 3: Overview of Advanced Transformation Strategies
| Strategy | Description | Key Reactive Species/Agents |
| Fenton Oxidation | Reaction of hydrogen peroxide with ferrous ions. nih.govkirj.ee | Hydroxyl radicals (•OH) |
| Ozonation | Use of ozone as a strong oxidant. nih.gov | Ozone (O3), Hydroxyl radicals (•OH) |
| Photocatalysis | Semiconductor catalyst activated by light. researchgate.netresearchgate.net | Electron-hole pairs, Reactive oxygen species |
| Bioaugmentation | Introduction of specific microorganisms. nih.gov | Microbial enzymes |
| Biostimulation | Stimulation of indigenous microbial activity. oup.com | Indigenous microorganisms |
Electrochemical Reduction as a Method for this compound Transformation
Electrochemical reduction presents a significant pathway for the transformation of nitroaromatic compounds. In the context of this compound, its electrochemical behavior is often discussed as an intermediate step in the reduction of m-nitrophenol.
Research into the electrochemical reduction of m-nitrophenol on a mercury electrode in buffered aqueous solutions has elucidated a stepwise process. researchgate.net According to one of the most accepted mechanisms, the reduction of 3-nitrophenol involves a dehydration reaction to generate nitrosophenol. researchgate.net This this compound intermediate then undergoes a reversible two-electron transfer to form m-hydroxylaminophenol. researchgate.net This intermediate is subsequently irreversibly reduced to m-aminophenol. researchgate.net
Further studies on the electrochemical reduction of m-nitrophenol in an aqueous methanol medium have identified the formation of m-hydroxy phenyl hydroxylamine as a major product through constant current electrolysis. asianpubs.org This supports the multi-step reduction mechanism involving nitrosophenol as an intermediate.
The general pathway for the electrochemical reduction of m-nitrophenol, which includes the transformation of this compound, can be summarized as follows:
| Reactant | Intermediate 1 | Intermediate 2 | Final Product |
| m-Nitrophenol | This compound | m-Hydroxylaminophenol | m-Aminophenol |
The electrochemical reduction process is influenced by various factors, including the electrode material, the pH of the solution, and the applied potential. For instance, studies on the electrochemical reduction of p-nitrophenol have explored different metallic and carbonaceous substrata, with gold and silver electrodes showing high electrocatalytic activity. mdpi.com While this research was on the para isomer, the principles of electrode material influencing the reaction are broadly applicable. The pH of the medium is also a crucial parameter, as it can affect the protonation steps involved in the reduction mechanism. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for producing high-purity m-Nitrosophenol?
- Methodological Answer : The synthesis of m-Nitrosophenol typically involves nitrosation of m-aminophenol under controlled acidic conditions. A protocol inspired by nitrosophenol synthesis (e.g., p-nitrosophenol in ) can be adapted by substituting m-cresol or m-aminophenol as the precursor. Key parameters include:
- Temperature range: −20°C to 20°C in acidic aqueous medium (e.g., HNO₃/H₂SO₄) to minimize side reactions.
- Purification via recrystallization in ethanol or column chromatography to isolate the meta isomer.
- Validation using HPLC (≥95% purity) and NMR to confirm structure .
Q. Which analytical techniques are most effective for characterizing m-Nitrosophenol’s structure and tautomerism?
- Methodological Answer :
- NMR Spectroscopy : Proton NMR in deuterated solvents (e.g., DMSO-d₆) can identify tautomeric forms (quinone monoxime vs. nitroso). For example, deshielded α-protons syn to the hydroxyl group indicate the quinone monoxime form .
- UV-Vis and IR Spectroscopy : UV absorption bands near 300–400 nm (quinoid transitions) and IR peaks at ~1600 cm⁻¹ (C=N stretching) provide complementary data .
- X-ray Crystallography (if crystalline): Resolves tautomeric preference in the solid state.
Q. How should m-Nitrosophenol be stored to prevent decomposition?
- Methodological Answer :
- Store in anhydrous conditions (e.g., desiccated, under argon) to avoid hydrolysis.
- Use amber vials to block light-induced degradation.
- Monitor stability via periodic HPLC analysis; degradation products may include nitroso derivatives or phenolic byproducts .
Advanced Research Questions
Q. How can contradictions in spectral data for m-Nitrosophenol be resolved, particularly regarding solvent-dependent tautomerism?
- Methodological Answer :
- Compare NMR spectra across solvents (e.g., D₂O vs. CDCl₃). In aqueous solutions, the anionic oxime form dominates, while organic solvents stabilize the quinone monoxime tautomer .
- Perform variable-temperature NMR to study equilibrium shifts.
- Validate with computational chemistry (DFT calculations) to predict tautomeric stability and spectral profiles .
Q. What experimental design is recommended for investigating m-Nitrosophenol’s toxicity mechanisms in biological systems?
- Methodological Answer :
- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess oxidative stress (ROS detection via DCFH-DA) and mitochondrial dysfunction (MTT assay).
- Omics approaches : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., Phase I/II metabolism).
- Reference the ATSDR’s Toxicological Profile framework ( ): Systematic literature review (PubMed/NTRL), risk-of-bias assessment (SYRCLE tool), and dose-response modeling .
Q. How can computational modeling predict m-Nitrosophenol’s reactivity in environmental or catalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction pathways for nitroso-group transfer or redox behavior.
- Solvent models : Use COSMO-RS to simulate solvent effects on tautomerism and reactivity.
- Validate predictions against experimental kinetic data (e.g., reaction rates with thiols or amines) .
Q. What strategies address discrepancies in reported synthesis yields of m-Nitrosophenol across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
